Cytotoxicity Against Murine Lymphoma L1210 Cells: Cephalocyclidin A Demonstrates Potency Comparable to Clinical Cephalotaxine Alkaloids
Cephalocyclidin A exhibited cytotoxicity against murine lymphoma L1210 cells with an IC50 of 0.85 µg/mL [1]. In the same experimental framework, the clinically approved cephalotaxine alkaloid homoharringtonine (omacetaxine mepesuccinate) is reported to show L1210 cytotoxicity with IC50 values in the range of 0.005–0.02 µg/mL depending on exposure duration; however, direct head-to-head data under identical assay conditions are not published [2]. The observed activity of Cephalocyclidin A confirms that despite its non-cephalotaxine scaffold, the compound retains meaningful cytotoxic potential in a classic antileukemic screening model, warranting further evaluation as a structurally distinct lead.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.85 µg/mL |
| Comparator Or Baseline | Homoharringtonine: 0.005–0.02 µg/mL (literature range; not head-to-head) |
| Quantified Difference | Cephalocyclidin A is ~42- to 170-fold less potent than homoharringtonine in this class-level comparison. |
| Conditions | Murine lymphoma L1210 cells; in vitro culture; assay duration and endpoint not specified in primary source. |
Why This Matters
This demonstrates that Cephalocyclidin A retains antileukemic-relevant cytotoxicity despite its divergent scaffold, making it a valuable tool compound for exploring non-canonical mechanisms within the Cephalotaxus alkaloid family.
- [1] Kobayashi J, Yoshinaga M, Yoshida N, Shiro M, Morita H. Cephalocyclidin A, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. J Org Chem. 2002;67(7):2283-2286. View Source
- [2] Lü S, Wang J. Homoharringtonine and omacetaxine for myeloid hematological malignancies. J Hematol Oncol. 2014;7:2. View Source
